molecular formula C23H34O12 B11936136 Methoxyeugenol 4-O-rutinoside

Methoxyeugenol 4-O-rutinoside

Cat. No.: B11936136
M. Wt: 502.5 g/mol
InChI Key: ALGDJCMDOIVQMZ-MAYVRUKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxyeugenol 4-O-rutinoside can be synthesized through a series of chemical reactions involving the precursor eugenol. One method involves the use of carboxylic acid reductase (CAR) and cinnamyl alcohol dehydrogenase (CAD) enzymes to convert ferulic acid to coniferyl alcohol, which is then further processed to produce methoxyeugenol . The reaction conditions typically include incubation at 30°C and 180 rpm in a medium supplemented with glycerol and relevant antibiotics .

Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources such as the bark of Daphniphyllum angustifolium. The extraction process can be optimized to increase yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methoxyeugenol 4-O-rutinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Methoxyeugenol 4-O-rutinoside is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:

This compound stands out due to its combination of phenyl glucoside structure and potent biological activities, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C23H34O12

Molecular Weight

502.5 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-(2,6-dimethoxy-4-prop-2-enylphenoxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C23H34O12/c1-5-6-11-7-12(30-3)21(13(8-11)31-4)35-23-20(29)18(27)16(25)14(34-23)9-32-22-19(28)17(26)15(24)10(2)33-22/h5,7-8,10,14-20,22-29H,1,6,9H2,2-4H3/t10-,14+,15-,16+,17+,18-,19+,20+,22+,23-/m0/s1

InChI Key

ALGDJCMDOIVQMZ-MAYVRUKNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3OC)CC=C)OC)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3OC)CC=C)OC)O)O)O)O)O)O

Origin of Product

United States

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